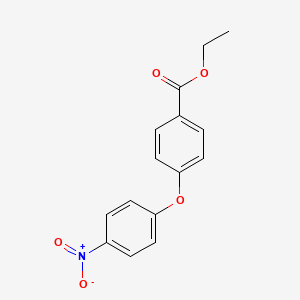

Ethyl 4-(4-nitrophenoxy)benzoate

Vue d'ensemble

Description

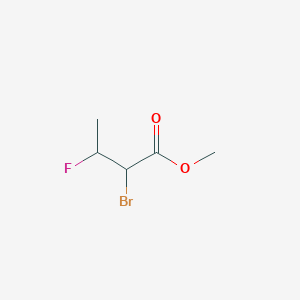

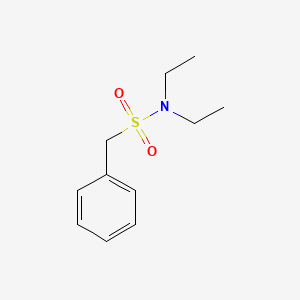

Ethyl 4-(4-nitrophenoxy)benzoate is a chemical compound that is commonly known as Ethylparaben. It is used as a synthetic preservative in cosmetics and personal care products. The molecular formula of this compound is C15H13NO5 .

Synthesis Analysis

The synthesis of Ethyl 4-(4-nitrophenoxy)benzoate involves several steps. In one study, a library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones was synthesized . The mechanochemical treatment was followed to synthesize target compounds, and the yields were compared by both the grinding method and the conventional method . Another study applied the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .Molecular Structure Analysis

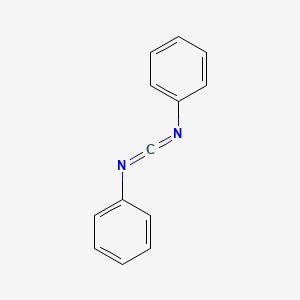

The molecular structure of Ethyl 4-(4-nitrophenoxy)benzoate contains a total of 35 bonds . There are 22 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

Ethyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions. For instance, it can be synthesized from 4-chloropicolinic acid mainly by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

Ethyl 4-(4-nitrophenoxy)benzoate is a pale-yellow to yellow-brown solid at room temperature . Its molecular weight is 287.27 g/mol .Applications De Recherche Scientifique

Radiofluorination of Biomolecules

Ethyl 4-(4-nitrophenoxy)benzoate is used in the field of molecular imaging, specifically in Positron Emission Tomography (PET). It is used as a synthon for indirect radiofluorination of biomolecules . The 4-nitrophenyl (PNP) activated esters of Ethyl 4-(4-nitrophenoxy)benzoate are used to prepare 18 F-labelled acylation synthons in one step . This method is superior to the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions .

Synthesis of Biologically Active Compounds

Ethyl 4-(4-nitrophenoxy)benzoate is an important intermediate for the synthesis of many biologically active compounds . It is synthesized from 4-chloropicolinic acid mainly by a nucleophilic substitution reaction . This compound is an integral part of many small molecule inhibitors that have a good inhibitory effect .

Cancer Research

This compound plays a significant role in cancer research. It is used in the synthesis of small molecule inhibitors that are used in molecular targeted therapy for cancer . These inhibitors have highly targeted treatments with significantly decreased toxic side effects on patients .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-(4-nitrophenoxy)benzoate is used in the design of benzoate compounds . These compounds are designed using the combination principle and are modified by bioisostere formation and modification with alkyl groups .

Industrial Production

The synthetic method of Ethyl 4-(4-nitrophenoxy)benzoate has been optimized to make it more suitable for industrial production . The total yield of the target product is 78.57% , which makes it a viable option for large-scale production.

Medicinal Chemistry

In the field of medicinal chemistry, Ethyl 4-(4-nitrophenoxy)benzoate is used in the synthesis of various drugs. Its derivatives are an integral part of many similar small molecule inhibitors .

Mécanisme D'action

While the exact mechanism of action for Ethyl 4-(4-nitrophenoxy)benzoate is not explicitly mentioned in the search results, benzoate compounds, which Ethyl 4-(4-nitrophenoxy)benzoate is a part of, are known to act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 4-(4-nitrophenoxy)benzoate are not mentioned in the search results, it is noted that it is an important intermediate for the synthesis of many biologically active compounds . Therefore, it could be inferred that future research may focus on exploring its potential applications in the synthesis of new compounds with biological activity.

Propriétés

IUPAC Name |

ethyl 4-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHHOMWXWWHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573018 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenoxy)benzoate | |

CAS RN |

62507-46-4 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)

![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)